1-(Chloromethyl)isoquinoline hydrochloride
Overview
Description
1-(Chloromethyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound is known for its potential biological activities, including antiarrhythmic, anticonvulsant, and analgesic properties .
Preparation Methods
The synthesis of 1-(Chloromethyl)isoquinoline hydrochloride typically involves the cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile . The reaction conditions often include the use of a solvent such as ethyl acetate, and the hydrochloride form is obtained by passing dry hydrogen chloride gas through the solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Chloromethyl)isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include chloroacetonitrile, hydrogen chloride, and various catalysts depending on the specific reaction being performed. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
1-(Chloromethyl)isoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiarrhythmic, anticonvulsant, and analgesic activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Industrial Chemistry: It is employed in the production of other isoquinoline derivatives that have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1-(Chloromethyl)isoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For example, its antiarrhythmic activity may be related to its effects on ion channels in cardiac cells .
Comparison with Similar Compounds
1-(Chloromethyl)isoquinoline hydrochloride can be compared with other similar compounds such as:
1-Dichloromethylisoquinoline: Known for its analgesic effects comparable to metamizole sodium.
3,3-Dialkyl-3,4-dihydroisoquinolines: Studied for their antiarrhythmic and anticonvulsant activities.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
IUPAC Name |
1-(chloromethyl)isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLBPAUOODQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634412 | |
Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-97-7 | |
Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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